molecular formula C11H8Cl2N2O2S B2477421 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 928003-09-2

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2477421
CAS No.: 928003-09-2
M. Wt: 303.16
InChI Key: UKYWLRXGZYJQPQ-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a 2,4-dichlorophenylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate intermediates) .

Properties

IUPAC Name

2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)18-11(14-5)15-8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYWLRXGZYJQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit promising antimicrobial properties. In vitro studies have demonstrated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies focusing on its derivatives indicate that they can inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, derivatives similar to this compound have been evaluated for their efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases.

Herbicidal Activity

The structural characteristics of this compound suggest potential applications in agrochemicals as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth could be harnessed to develop effective herbicides that target unwanted vegetation without harming crops.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Study 2Anticancer EfficacyShowed cytotoxic effects on MCF7 breast cancer cells with IC50 values indicating potent activity.
Study 3Anti-inflammatory PropertiesExhibited modulation of inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

A. Antidiabetic Activity

  • BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid): Demonstrated significant hypoglycemic effects in STZ-induced diabetic rats (blood glucose reduction: ~40% at 50 mg/kg). Mechanism: Ameliorates oxidative stress (↓ MDA, ↑ SOD) and inflammation (↓ TNF-α, IL-6) . SAR Note: The 4-chlorobenzyl group is critical for activity; replacing it with unsubstituted benzyl reduces efficacy .

B. Xanthine Oxidase Inhibition (Gout Treatment)

  • Febuxostat: IC₅₀ ~0.6 nM against xanthine oxidase; approved for chronic gout management . Key structural drivers: 3-cyano and 4-isobutoxy groups optimize enzyme interaction .
  • Target Compound: Lacks the isobutoxy and cyano moieties, making xanthine oxidase inhibition unlikely.

C. Antimicrobial and Anticancer Potential

  • Triazole-Thiazole Hybrids (e.g., 2-[1-(4-ethylphenyl)-5-methyl-1H-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid):
    • Exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) via membrane disruption .

Biological Activity

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antidiabetic effects. The compound's unique structure, featuring a dichlorophenyl group and a thiazole ring, contributes to its diverse pharmacological properties.

  • Molecular Formula : C11H8Cl2N2O2S
  • Molecular Weight : 303.16 g/mol
  • CAS Number : 928003-09-2

Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) showing that modifications on the thiazole ring and phenyl substituents can enhance anticancer efficacy. For instance:

CompoundIC50 (µg/mL)Cell Line
This compound1.61 ± 1.92Jurkat
Another Thiazole Derivative1.98 ± 1.22A-431

The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been shown to increase activity against tumor cells .

Antidiabetic Effects

Thiazole compounds have also been investigated for their role in managing diabetes. In vivo studies demonstrated that derivatives like 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid significantly improved insulin sensitivity and lipid profiles in diabetic models. The administration of these compounds resulted in:

  • Decreased serum glucose and insulin levels.
  • Reduction in triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C).
  • Improvement in oxidative stress markers, indicating potential protective effects against diabetes-induced complications .

Case Study 1: Antitumor Efficacy

In a comparative study, various thiazole derivatives were tested for their cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The compound exhibited notable growth inhibition, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Diabetes Management

A recent investigation into the pharmacological effects of thiazole derivatives on streptozotocin-induced diabetic rats revealed that treatment with these compounds led to normalization of pancreatic morphology and function, highlighting their therapeutic potential in metabolic disorders .

Q & A

Q. What are the key structural features of 2-((2,4-dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, and how do they influence reactivity?

The compound comprises a thiazole ring substituted with a 2,4-dichlorophenylamino group at position 2, a methyl group at position 4, and a carboxylic acid at position 4. The electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilic substitution resistance, while the carboxylic acid enables salt formation or esterification. The methyl group may sterically hinder reactions at position 4 .

Q. What synthetic routes are commonly employed for thiazole-5-carboxylic acid derivatives?

Thiazole derivatives are typically synthesized via condensation reactions. For example, 4-chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde is prepared by condensing 4-chloro-2-aminothiazole with 2-chlorobenzaldehyde under catalytic conditions (e.g., acid catalysts in ethanol or DMF). Similar methods can be adapted for the target compound by substituting appropriate starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}).
  • Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., ~315 g/mol) and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

The carboxylic acid group confers partial solubility in polar solvents (e.g., DMSO, methanol), while the hydrophobic dichlorophenyl and methyl groups limit solubility in water. Solvent selection is critical for reactions; DMF or THF is often used for solubility enhancement .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential biological activity?

Thiazole derivatives exhibit bioactivity via interactions with enzymes (e.g., kinase inhibition) or receptors. The dichlorophenyl group may enhance lipophilicity, improving membrane permeability, while the carboxylic acid could mediate hydrogen bonding with active sites. Related compounds show activity against cancer cell lines, suggesting apoptosis induction pathways .

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Yield variations often arise from reaction conditions (e.g., catalyst type, solvent purity). For example, using anhydrous DMF instead of ethanol in condensation reactions increases yields by 15–20% due to reduced side reactions. Optimization via Design of Experiments (DoE) is recommended .

Q. What strategies mitigate instability of the carboxylic acid group during derivatization?

  • Protection : Convert the acid to a methyl ester using methanol/H+^+, then deprotect post-reaction.
  • Low-temperature reactions : Perform acylations or amidations at 0–5°C to minimize decarboxylation .

Q. How do computational studies (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) predicts electrophilic attack sites (e.g., position 5 of the thiazole ring). Docking studies with COX-2 or EGFR kinases reveal binding affinities, guiding structure-activity relationship (SAR) optimization .

Q. What crystallographic data are available for structural analogs, and how do they inform polymorphism risks?

X-ray studies of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid show a monoclinic lattice (space group P21/cP2_1/c) with intermolecular hydrogen bonds. Similar packing in thiazole derivatives suggests potential polymorphism, requiring differential scanning calorimetry (DSC) for phase identification .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening to test solvent/catalyst combinations.
  • Analytical Validation : Cross-validate NMR data with HSQC and HMBC for ambiguous proton assignments .
  • Biological Assays : Pair in vitro cytotoxicity studies (e.g., MTT assay) with proteomics to identify molecular targets .

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